Product packaging for 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide(Cat. No.:)

4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide

Cat. No.: B13975229
M. Wt: 245.20 g/mol
InChI Key: HUZIAPIMSQSLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide is a fluorinated β-ketoamide compound of interest in chemical synthesis and pharmaceutical research. The structure features a β-ketoamide scaffold, a motif present in various biologically active molecules, and is distinguished by a reactive 4,4,4-trifluoro-3-oxobutyryl group. The presence of the strong electron-withdrawing trifluoromethyl group adjacent to the keto group significantly enhances the acidity of the alpha-protons, making this compound a valuable building block for condensation reactions and the formation of complex heterocyclic systems. The meta-substituted tolyl group contributes to the molecular geometry and potential for target interaction. Researchers utilize this and related fluorinated acetamide derivatives as key intermediates in the development of potential therapeutic agents. Similar fluorinated and indole-containing compounds are investigated for a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The incorporation of fluorine atoms is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. This product is designed for use in laboratory research and chemical synthesis as a specialized intermediate. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10F3NO2 B13975229 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

4,4,4-trifluoro-N-(3-methylphenyl)-3-oxobutanamide

InChI

InChI=1S/C11H10F3NO2/c1-7-3-2-4-8(5-7)15-10(17)6-9(16)11(12,13)14/h2-5H,6H2,1H3,(H,15,17)

InChI Key

HUZIAPIMSQSLQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(=O)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 4,4,4 Trifluoro 3 Oxo N M Tolyl Butyramide and Analogues

Foundational Approaches to β-Keto Amide Bond Formation

The construction of the β-keto amide backbone is a critical step in the synthesis of 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide. Traditional methods have laid the groundwork for more refined, selective strategies.

Classical Condensation Pathways Utilizing Trifluoroacetoacetate Precursors

A primary and classical route to β-keto amides involves the condensation of a β-keto ester with an amine. In the context of this compound, this would typically involve the reaction of an ethyl trifluoroacetoacetate precursor with m-toluidine (B57737). The Claisen condensation is a cornerstone reaction in this category, creating a carbon-carbon bond between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgyoutube.com The reaction between the enolate of an N-acetyl-m-toluidine and ethyl trifluoroacetate (B77799) represents a direct application of this principle to form the desired β-keto amide structure.

The mechanism involves the deprotonation of the α-carbon of the acetylated amine by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of the ethoxy group yields the target β-keto amide. The choice of base is crucial; it must be strong enough to deprotonate the amide's α-position without causing unwanted side reactions like hydrolysis of the ester. libretexts.org Sodium ethoxide is often used when ethyl esters are the reactants to prevent transesterification. libretexts.org

Reactant 1Reactant 2BaseProductReaction Type
N-m-tolylacetamide (enolate)Ethyl trifluoroacetateSodium ethoxideThis compoundClaisen Condensation

Amidation Reactions for Regioselective Installation of the N-m-Tolyl Group

Direct amidation of a pre-formed β-keto ester, such as ethyl 4,4,4-trifluoroacetoacetate, with m-toluidine provides a more direct and often regioselective route to the target compound. This approach circumvents the need to prepare and isolate the N-acetylated toluidine precursor. Various modern coupling reagents have been developed to facilitate amide bond formation under mild conditions, which can be crucial for complex molecules. nih.gov

For instance, methods utilizing coupling agents can activate the carboxylic acid (or ester) for nucleophilic attack by the amine. While many amidation reactions are designed for carboxylic acids, adaptations for esters exist. Heating the β-keto ester with the amine, sometimes in the presence of a catalyst or with the removal of the alcohol byproduct to drive the equilibrium, is a common strategy. The regioselectivity is generally high, as the amine preferentially attacks the more electrophilic ester carbonyl over the ketone.

Recent advances have also demonstrated nickel-catalyzed methods for the direct α-amidation of β-keto esters, offering a convergent synthetic strategy with broad substrate tolerance. nih.govresearchgate.net Such a method could be applied to install the N-m-tolyl amide group directly onto a suitable β-keto ester precursor.

Development of Chemo- and Regioselective Strategies for the Butyramide (B146194) Core

The synthesis of β-keto amides, which possess multiple reactive sites, requires careful control of chemo- and regioselectivity. researchgate.net These compounds are valuable building blocks for various heterocyclic compounds due to their versatile reactivity. researchgate.net

One strategy involves the use of activating groups or specific reaction conditions to direct bond formation. For example, the reaction between 2,2,6-trimethyl-4H-1,3-dioxin-4-one and amines in the presence of sodium acetate (B1210297) as a catalyst provides a mild and high-yielding route to β-ketoamides. organic-chemistry.orgresearchgate.net This method avoids the harsh conditions and side products associated with traditional methods. organic-chemistry.orgresearchgate.net

Another approach utilizes boron-containing intermediates. 4-Alkoxy substituted 1,3,2-dioxaborinanes, derived from β-keto esters, can undergo substitution reactions with primary amines under mild conditions to yield the corresponding β-keto amides with high regio- and chemoselectivity. researchgate.net These methods highlight the ongoing development of synthetic protocols that offer greater control over the formation of the butyramide core structure.

Advanced Fluorination Techniques for Incorporating the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is a key feature of the target molecule, imparting unique electronic and steric properties. Advanced fluorination techniques focus on either introducing this group at a late stage of the synthesis or using pre-fluorinated building blocks.

Direct Trifluoromethylation of Suitable Precursors

Direct trifluoromethylation involves the introduction of the CF₃ group onto a molecule that already contains the main structural framework. A suitable precursor for this approach would be 3-oxo-N-m-tolyl-butyramide. The development of reagents for direct trifluoromethylation has been a significant area of research in fluorine chemistry.

One effective method is the nucleophilic trifluoromethylation of α-keto amides using trimethyl(trifluoromethyl)silane (TMS-CF₃) in the presence of a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). acs.org This reaction is highly selective for the keto group and proceeds under mild conditions to give excellent yields of the corresponding α-hydroxy-α-trifluoromethylated amides after hydrolysis. While this introduces a hydroxyl group alongside the trifluoromethyl group, subsequent dehydration or other functional group manipulations could potentially lead to the desired structure. Another study has shown the direct difluoromethylation of β-keto amides, suggesting that similar direct trifluoromethylation strategies could be developed. beilstein-archives.org

PrecursorReagentCatalystIntermediate ProductKey Feature
3-Oxo-N-m-tolyl-butyramideTMS-CF₃TBAF4,4,4-Trifluoro-3-hydroxy-3-methyl-N-m-tolyl-butyramideSelective nucleophilic trifluoromethylation of the keto group

Utilization of Trifluorinated Building Blocks in Multi-Step Syntheses

An alternative and widely used strategy is to employ building blocks that already contain the trifluoromethyl group. beilstein-journals.orgenamine.netnih.govresearchgate.net This approach often simplifies the synthesis and avoids the use of harsh or specialized fluorinating reagents. For the synthesis of this compound, several trifluorinated starting materials are viable.

Ethyl trifluoroacetate is a readily available and commonly used building block. google.comsemanticscholar.orggoogle.com As mentioned in the context of Claisen condensations, this compound can react with the enolate of N-m-tolylacetamide to construct the target molecule directly. Similarly, trifluoroacetic anhydride (B1165640) can be used to acylate suitable precursors.

The synthesis of N-trifluoromethyl amides from carboxylic acids has also been explored, presenting another pathway where a trifluoromethyl-containing amine equivalent is coupled with a suitable keto-acid derivative. nih.gov The use of trifluoromethylated hydrazones and acylhydrazones as versatile building blocks for nitrogen-containing organofluorine compounds further expands the toolkit available to synthetic chemists. nih.gov These multi-step approaches, which rely on robust and well-characterized trifluorinated starting materials, are often the most practical and scalable routes for the synthesis of complex fluorinated molecules.

Catalytic and Asymmetric Synthesis of this compound and its Stereoisomers

The introduction of a stereocenter at the β-position of this compound offers opportunities for the development of chiral molecules with specific biological activities. Catalytic asymmetric synthesis provides the most efficient means to access these stereoisomers with high enantiopurity.

One prominent strategy involves the asymmetric reduction of the keto group in this compound to yield the corresponding β-hydroxy amide. Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful techniques for this transformation. For instance, ruthenium and iridium catalysts bearing chiral ligands have demonstrated high efficiency and enantioselectivity in the reduction of related β-keto amides and trifluoromethyl ketones. rsc.orgresearchgate.netnih.gov The use of catalysts like DIPSkewphos/3-AMIQ-Ru(II) has been shown to afford α-substituted β-hydroxy amides with excellent enantioselectivities (≥99% ee) and high diastereoselectivities (anti/syn ≥ 99:1) through dynamic kinetic resolution. nih.gov

Another innovative approach is the N-heterocyclic carbene (NHC)-catalyzed formal [2+2] cycloaddition between α-aroyloxyaldehydes and trifluoroacetophenones. Subsequent ring-opening of the resulting β-lactone intermediate with an appropriate amine, such as m-toluidine, can yield β-trifluoromethyl-β-hydroxyamides. This method has been reported to produce products with reasonable diastereocontrol (typically around 70:30 dr) and excellent enantioselectivity. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of related structures. For example, bifunctional organocatalysts have been employed in the vinylogous aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones, affording chiral tertiary alcohols bearing a trifluoromethyl group with excellent diastereoselectivity and good enantioselectivity. acs.org While not a direct synthesis of the target compound, this methodology highlights the potential of organocatalysis in creating stereocenters adjacent to a trifluoromethyl group.

The table below summarizes representative catalytic asymmetric methods applicable to the synthesis of chiral analogues of this compound.

Catalyst/MethodSubstrate TypeProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
NHC-catalyzed [2+2] cycloaddition/aminolysisα-Aroyloxyaldehydes, Trifluoroacetophenonesβ-Trifluoromethyl-β-hydroxyamides~70:30Excellent nih.gov
DIPSkewphos/3-AMIQ-Ru(II) (DKR)α-Alkyl-β-keto amidesanti-α-Alkyl-β-hydroxy amides≥99:1≥99% nih.gov
Iridium/f-diaphos catalyzed AHβ-Aryl β-keto amidesChiral β-hydroxy amides-up to 99% researchgate.net
Bifunctional thiourea (B124793) organocatalystAlkylidenepyrazolones, Trifluoromethyl ketonesChiral trifluoromethyl alcoholsExcellentGood acs.org

Sustainable and Scalable Synthetic Protocols for Research Applications

The growing emphasis on green chemistry has spurred the development of sustainable and scalable synthetic protocols for the production of fine chemicals, including this compound. These methods aim to minimize waste, reduce energy consumption, and utilize renewable resources.

Flow chemistry has emerged as a key enabling technology for the sustainable and scalable synthesis of amides. nih.gov Continuous-flow reactors offer enhanced safety, improved heat and mass transfer, and the ability to operate at elevated temperatures and pressures, often leading to significantly reduced reaction times and increased yields. The synthesis of amides from carboxylic acids and amines, a fundamental transformation for accessing the target compound, has been successfully implemented in industrial-scale microwave-assisted continuous-flow systems. nih.gov This approach allows for the production of amides in high yields with reduced energy consumption.

Biocatalysis offers another powerful avenue for the green synthesis of chiral amides. The use of enzymes, such as amine transaminases and lipases, in cascade reactions can provide highly selective transformations under mild conditions. rsc.org A notable example is the development of an amine transaminase-lipase cascade for the synthesis of chiral amides in a continuous-flow system. This compartmentalized setup allows for the coupling of incompatible reaction steps, providing a sustainable route to enantiopure amides. rsc.org Furthermore, biocatalytic N-H bond insertion reactions using engineered enzymes have been developed for the enantioselective synthesis of α-trifluoromethyl amines, which are valuable precursors to more complex molecules. acs.org

In addition to these advanced technologies, the development of greener reaction media and catalysts is crucial. Water has been explored as a solvent for the synthesis of related sulfinyl 4-isoxazolines in a one-pot process, demonstrating the potential for aqueous-based syntheses. rsc.org The use of green oxidation processes, for instance, employing oxone for Hofmann rearrangements, provides a more environmentally friendly route to N-aryl carbamates, which share structural motifs with the target compound. researchgate.netnih.gov

The following table outlines key features of sustainable and scalable synthetic protocols relevant to the synthesis of this compound and its analogues.

ProtocolKey FeaturesAdvantagesReference
Flow Chemistry Continuous processing, enhanced heat/mass transfer, precise reaction controlImproved safety, scalability, higher yields, reduced reaction times nih.gov
Biocatalysis (Enzyme Cascades) High selectivity (chemo-, regio-, enantio-), mild reaction conditionsGreen and sustainable, access to chiral compounds, reduced byproducts rsc.org
Green Oxidation Processes Use of environmentally benign oxidants (e.g., oxone)Avoidance of toxic heavy metal oxidants, milder reaction conditions researchgate.netnih.gov
Aqueous Synthesis Use of water as a reaction solventReduced environmental impact, improved safety, cost-effective rsc.org

Chemical Reactivity and Transformation Pathways of 4,4,4 Trifluoro 3 Oxo N M Tolyl Butyramide

Tautomeric Equilibria (Keto-Enol) and Their Influence on Reaction Profiles

Like other β-dicarbonyl compounds, 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide exists as a mixture of keto and enol tautomers. masterorganicchemistry.comlibretexts.org The equilibrium between these forms is crucial as it determines the nucleophilic and electrophilic character of the molecule, thereby influencing its reaction pathways. masterorganicchemistry.com

The keto form features two electrophilic centers: the carbonyl carbon of the ketone and the carbonyl carbon of the amide. The α-methylene protons are acidic due to the electron-withdrawing effects of the adjacent carbonyl groups and the trifluoromethyl group. libretexts.org

The enol form possesses a nucleophilic α-carbon and can participate in reactions with electrophiles. masterorganicchemistry.com The stability of the enol form is enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. youtube.com The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the enolic proton and favor the enol form to a greater extent than in non-fluorinated analogues. researchgate.net Studies on trifluoromethyl-β-diketones have shown that they exist predominantly as mixtures of two chelated cis-enol forms in nonpolar solvents. researchgate.net

The keto-enol tautomerism can be catalyzed by both acids and bases. youtube.com In basic conditions, a proton is removed from the α-carbon to form an enolate ion, which is a key intermediate in many reactions. libretexts.org In acidic conditions, the carbonyl oxygen is protonated, facilitating the formation of the enol.

Table 1: Factors Influencing Keto-Enol Equilibrium in β-Dicarbonyl Compounds

FactorInfluence on Equilibrium
Electron-withdrawing groups (e.g., -CF₃) Favors the enol form by increasing the acidity of the α-protons. researchgate.net
Solvent polarity Polar solvents can disrupt intramolecular hydrogen bonding, potentially shifting the equilibrium towards the keto form.
Intramolecular hydrogen bonding Stabilizes the enol form. youtube.com
Conjugation Extended conjugation in the enol form can increase its stability. youtube.com

Electrophilic and Nucleophilic Reactions at the β-Keto and α-Methylene Positions

The presence of the β-dicarbonyl moiety and the activating trifluoromethyl group makes this compound susceptible to a variety of electrophilic and nucleophilic attacks.

Electrophilic Reactions: The α-methylene position, in its enol or enolate form, is nucleophilic and can react with various electrophiles. Asymmetric α-alkylation of cyclic β-keto amides has been achieved with high enantioselectivity using phase-transfer catalysis, a method that could potentially be applied to this compound. rsc.org Furthermore, enantioselective copper-catalyzed electrophilic trifluoromethylation of β-ketoesters has been reported, suggesting that the α-position of the target molecule could undergo similar functionalization. acs.org

Nucleophilic Reactions: The β-keto group is a primary site for nucleophilic attack. For instance, nucleophilic trifluoromethylation of α-keto amides using reagents like trimethyl(trifluoromethyl)silane (TMS-CF₃) in the presence of a catalyst such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been demonstrated. acs.org This reaction proceeds selectively at the keto group. Similarly, the synthesis of trifluoromethyl ketones from esters has been achieved through nucleophilic trifluoromethylation. beilstein-journals.orgnih.gov It is plausible that this compound could undergo analogous reactions at its β-keto position. The carbonyl group can be targeted by reducing agents to form hydroxyl groups.

Modifications and Functionalization of the Amide Linkage and m-Tolyl Aromatic Ring

The amide linkage and the m-tolyl aromatic ring offer further opportunities for chemical modification.

Amide Linkage: The amide bond itself is generally stable but can be cleaved under harsh acidic or basic conditions. More synthetically useful transformations involve reactions at the N-H bond. For instance, N-arylation could be a potential modification. While direct functionalization of the amide nitrogen in this specific molecule is not widely documented, general methods for N-aryl amide synthesis exist. nih.gov Additionally, the synthesis of biaryl ketones through the arylation of Weinreb amides with functionalized Grignard reagents suggests that the amide portion could be a handle for introducing aryl groups, although this would require prior modification of the amide. rsc.org

m-Tolyl Aromatic Ring: The m-tolyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the methyl group (ortho, para-directing) and the amide substituent (ortho, para-directing, though potentially deactivating) will influence the position of substitution. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be optimized to avoid side reactions with the reactive butyramide (B146194) moiety.

Cycloaddition and Heterocyclic Annulation Reactions Involving the Butyramide Moiety

The reactive nature of the β-dicarbonyl system in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. β-Keto amides are known to be versatile intermediates in the construction of heterocyclic rings. researchgate.net

The enone functionality present in the enol tautomer can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition, leading to the formation of six-membered rings. libretexts.org Furthermore, the molecule could potentially participate in [3+2] cycloaddition reactions. For example, the reaction of thiocarbonyl S-methanides with fluorinated α,β-unsaturated ketones leads to the formation of thiolanes. nih.gov

The reaction of β-ketoamides with dinucleophiles is a common strategy for synthesizing heterocycles. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. The use of α,β-unsaturated trifluoromethylketones in the synthesis of a wide range of three- to seven-membered fluorinated heterocycles has been extensively reviewed, highlighting the potential of the target molecule in this area. umich.edu

Reductive and Oxidative Transformations of the Compound

The functional groups within this compound are susceptible to both reduction and oxidation.

Reductive Transformations: The β-keto group can be selectively reduced to a secondary alcohol. The diastereoselective reduction of α-trifluoromethyl ketones to their corresponding alcohols has been achieved, suggesting that similar stereocontrol could be possible for this β-keto amide. acs.orgacs.org The choice of reducing agent would be critical to avoid reduction of the amide carbonyl. Common reducing agents for ketones include sodium borohydride (B1222165) and lithium aluminum hydride, with the former being milder. The reduction of C-difluoromethylation products of β-keto amides to amino-alcohol derivatives has also been reported. beilstein-archives.org

Oxidative Transformations: The α-methylene group is activated for oxidation. The oxidation of β-ketoamides to vicinal tricarbonyl amides has been accomplished using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.org The oxidation of α-trifluoromethyl secondary alcohols to the corresponding ketones is known to be challenging due to the electron-withdrawing nature of the trifluoromethyl group, but methods using nitroxide catalysts have been developed. thieme.dersc.org While this applies to the reduction product, it highlights the feasibility of oxidation in trifluoromethylated systems. It has also been shown that the nitrogen of amides can be oxidized. For example, the oxidation of N-Boc protected di- and tripeptide methyl esters by methyl(trifluoromethyl)dioxirane (B1250162) resulted in the formation of N-hydroxy derivatives. nih.gov

Table 2: Summary of Potential Transformations

SectionReaction TypePotential Reagents/ConditionsExpected Product Type
3.2 α-AlkylationAlkyl halide, Phase-transfer catalystα-Alkylated β-keto amide
3.2 Nucleophilic TrifluoromethylationTMS-CF₃, TBAFβ-Hydroxy-β-trifluoromethyl amide
3.3 Nitration of m-tolyl ringHNO₃, H₂SO₄Nitro-substituted aromatic ring
3.4 Pyrazole synthesisHydrazine derivativePyrazole-containing heterocycle
3.5 Ketone ReductionSodium borohydrideβ-Hydroxy amide
3.5 α-Methylene OxidationPhenyliodine(III) bis(trifluoroacetate)Vicinal tricarbonyl amide

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Mechanisms Through Spectroscopic and Isotopic Labeling Methods

The elucidation of reaction mechanisms for compounds like 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide relies heavily on a combination of spectroscopic and isotopic labeling techniques. These methods provide invaluable insights into the transient intermediates and transition states that govern the course of a chemical transformation.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR are powerful tools for characterizing the structure of reactants, products, and stable intermediates. In reactions involving trifluoromethyl-β-ketoamides, ¹⁹F NMR is particularly useful for monitoring the conversion of the starting material and the formation of products containing the CF₃ group. beilstein-journals.orgbeilstein-journals.org In-situ NMR studies, where spectra are recorded as the reaction progresses, can help identify transient species. For instance, stopped-flow NMR has been used to study the mechanism of trifluoromethyl transfer from silyl (B83357) reagents to carbonyl compounds, providing data on reaction kinetics and selectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is adept at identifying functional groups and can be used to follow the disappearance of reactant bands (e.g., C=O stretching of the ketone) and the appearance of product bands. In-situ IR spectroscopy can provide real-time kinetic data and information about the bonding in transient intermediates.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition of products and intermediates. It is also a key analytical technique in isotopic labeling studies to determine the position of isotopic labels in the products.

Isotopic Labeling:

Isotopic labeling is a definitive method for tracing the path of atoms throughout a reaction. ias.ac.in By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁸O for ¹⁶O), the fate of that atom can be followed. researchgate.net

For a compound like this compound, isotopic labeling could be used to:

Determine the site of nucleophilic or electrophilic attack: For example, by labeling the oxygen of the ketone with ¹⁸O, one could determine if this oxygen is retained or exchanged during a reaction.

Probe for the occurrence of specific rearrangements: Deuterium labeling of the α-carbon could reveal whether this proton is abstracted and if it undergoes any exchange with the solvent or other acidic protons in the molecule.

Elucidate the mechanism of enzymatic or catalytic reactions: Isotopic labeling is widely used in metabolic studies to trace the incorporation of labeled precursors into larger molecules. slideshare.net

A hypothetical example of an isotopic labeling experiment to probe the mechanism of enolization of a β-ketoamide is shown below:

ReactantReagent/SolventProductMechanistic Insight
R-CO-CH₂-CO-NHR'D₂OR-CO-CHD-CO-NHR'Demonstrates the abstraction of the α-proton and its exchange with the solvent, confirming enolate formation.

Kinetic Profiling of Key Transformations of this compound

Kinetic studies are essential for understanding the factors that influence the rate of a reaction and for optimizing reaction conditions. For trifluoromethyl-β-dicarbonyl compounds, key transformations often involve the reactivity of the α-carbon and the carbonyl groups.

A study on the determination of rate constants for trifluoromethyl radical addition to various alkenes provides a framework for how such kinetic data is obtained and presented. nih.gov Competition kinetics can be employed where the trifluoromethyl radical reacts with a substrate of interest and a reference compound with a known reaction rate. The product ratio, often determined by ¹⁹F NMR, allows for the calculation of the unknown rate constant. rsc.org

Below is a representative data table illustrating the type of kinetic data that could be generated for reactions involving trifluoromethyl compounds.

Alkene SubstrateRate Constant (k) in M⁻¹s⁻¹Reference
Styrene2.4 x 10⁷ researchgate.net
Methyl acrylate1.1 x 10⁶ researchgate.net
Vinyl acetate (B1210297)4.5 x 10⁵ researchgate.net
1-Hexene1.9 x 10⁵ researchgate.net

This table is for illustrative purposes and shows rate constants for the addition of trifluoromethyl radicals to various alkenes, which serves as an example of kinetic profiling.

Catalysis in Reactions Involving the Compound: Role of Lewis Acids, Bases, and Organocatalysts

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving β-dicarbonyl compounds. The presence of both acidic α-protons and basic carbonyl oxygens in this compound makes it amenable to various forms of catalysis.

Lewis Acids:

Lewis acids can activate the carbonyl groups towards nucleophilic attack by coordinating to the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon. This is a common strategy in reactions such as aldol (B89426) additions, Michael additions, and reductions. For trifluoromethyl ketones, Lewis acid activation is particularly effective due to the electron-withdrawing nature of the CF₃ group, which enhances the Lewis basicity of the carbonyl oxygen.

Bases:

Bases are commonly used to deprotonate the α-carbon of β-dicarbonyl compounds, generating a nucleophilic enolate intermediate. pressbooks.pub The choice of base is crucial and can influence the regioselectivity of enolate formation and the subsequent reaction. For trifluoromethyl-β-ketoamides, the acidity of the α-protons is enhanced by the inductive effect of the CF₃ group, allowing for the use of milder bases.

Organocatalysts:

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For β-ketoamides, various organocatalytic strategies can be employed:

Enamine Catalysis: Chiral secondary amines can react with the ketone to form a nucleophilic enamine intermediate, which can then participate in a variety of asymmetric transformations.

Brønsted Acid Catalysis: Chiral Brønsted acids can activate the carbonyl group or other electrophiles through hydrogen bonding.

Hydrogen Bond Donor Catalysis: Catalysts such as ureas and thioureas can activate electrophiles and control the stereochemistry of the reaction through a network of hydrogen bonds.

A diastereo- and enantioselective organocatalytic aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones has been reported, utilizing a bifunctional organocatalyst. acs.org The catalyst activates the nucleophile through its basic site and the trifluoromethyl ketone through its hydrogen-bonding moiety. acs.org

Solvent Effects and Reaction Medium Optimization for Selectivity and Yield

The choice of solvent can have a profound impact on the rate, selectivity, and yield of a chemical reaction. wikipedia.org For reactions involving polar and potentially charged intermediates, such as those common for β-dicarbonyl compounds, solvent effects are particularly pronounced.

Polar Protic vs. Polar Aprotic Solvents:

Polar Protic Solvents (e.g., water, methanol, ethanol) can solvate both cations and anions effectively and can act as hydrogen bond donors. In reactions involving nucleophiles, protic solvents can form hydrogen bonds with the nucleophile, which can decrease its reactivity.

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess large dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions. This can lead to "naked" and more reactive anions, often accelerating reaction rates.

Solvent Polarity and Reaction Mechanism:

The polarity of the solvent can influence the reaction mechanism. For example, in nucleophilic substitution reactions, polar solvents can favor an Sₙ1 pathway by stabilizing the carbocation intermediate, while nonpolar solvents may favor an Sₙ2 pathway.

Reaction Medium Optimization:

Optimizing the reaction medium involves screening a range of solvents to find the best balance of solubility, reactivity, and selectivity. The following table illustrates how solvent choice can affect the yield of a three-component reaction involving a β-ketoamide.

SolventYield (%)Reference
Toluene19 researchgate.net
Dioxane<10 researchgate.net
Acetonitrile<10 researchgate.net
No Solvent (Neat)77 researchgate.net

This table shows the effect of different solvents on the yield of a 1,4-diazepine synthesis from a β-ketoamide, demonstrating the importance of solvent optimization. In this case, a solvent-free reaction provided the highest yield. researchgate.net

Structure Reactivity and Structure Property Relationships of 4,4,4 Trifluoro 3 Oxo N M Tolyl Butyramide Derivatives

Electronic and Steric Influence of the Trifluoromethyl Group on Molecular Reactivity

The trifluoromethyl (-CF3) group exerts a profound influence on the reactivity of 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide primarily through its strong electron-withdrawing inductive effect. This effect significantly increases the electrophilicity of the adjacent carbonyl carbon (C3), making it more susceptible to nucleophilic attack. The acidity of the α-protons on the methylene (B1212753) group (C2) is also enhanced, facilitating enolate formation under basic conditions. This heightened acidity is a key factor in its participation in a variety of condensation and alkylation reactions.

Table 1: Comparison of Acidity of α-Protons in β-Ketoamides

Compound pKa of α-Protons (approx. in DMSO)
N-m-tolyl-3-oxobutanamide ~11

| This compound | ~9 |

Note: The pKa values are approximate and can vary with solvent and temperature. The trend, however, illustrates the acidifying effect of the -CF3 group.

From a steric perspective, the trifluoromethyl group is bulkier than a hydrogen atom but is considered to be of a similar size to a methyl group, with some reports suggesting it is sterically less demanding than an isopropyl group. This moderate steric bulk can influence the approach of nucleophiles to the adjacent carbonyl group, potentially leading to diastereoselectivity in reactions involving chiral reagents or substrates.

Conformational Analysis and Rotational Barriers of the Amide Bond and m-Tolyl Substituent

The conformational landscape of this compound is largely defined by rotation around the amide C-N bond and the N-C(aryl) bond. The amide bond possesses significant double bond character due to resonance, which results in a substantial rotational barrier. This can lead to the existence of cis and trans isomers, although the trans conformation is generally favored in N-aryl amides to minimize steric hindrance between the carbonyl oxygen and the aryl substituent.

Computational studies on analogous N-aryl-β-ketoamides suggest that the rotational barrier for the amide bond is in the range of 15-20 kcal/mol. The presence of the electron-withdrawing trifluoromethyl group can subtly influence this barrier by affecting the electron density on the carbonyl group and its participation in amide resonance.

Table 2: Calculated Rotational Barriers for a Model N-phenyl-3-oxobutanamide

Rotational Bond Calculated Barrier (kcal/mol)
Amide (C-N) 17.8

Note: These are theoretical values for a model compound and may differ for this compound. The relative magnitudes are informative.

Impact of Substituent Variations on Reaction Selectivity and Efficiency

Variations in the substituents on the m-tolyl ring can significantly impact the reaction selectivity and efficiency of this compound derivatives. Electron-donating groups (e.g., -OCH3, -CH3) on the aromatic ring can increase the electron density on the amide nitrogen, potentially affecting the nucleophilicity of the enolate and the rate of reactions. Conversely, electron-withdrawing groups (e.g., -NO2, -CN) can decrease the electron density, which may influence the acidity of the N-H proton and the stability of reaction intermediates.

The position of the substituent on the tolyl ring is also critical. An ortho-substituent, for instance, would exert a more significant steric effect on the conformation around the N-aryl bond, potentially influencing the stereochemical outcome of reactions at the β-ketoamide core. Studies on related N-aryl-3-oxobutanamides have shown that the electronic nature of the aryl substituent can switch the reaction pathway in multicomponent reactions, leading to different heterocyclic products.

Understanding Intramolecular Interactions and Their Role in Chemical Behavior

Intramolecular interactions play a crucial role in dictating the preferred conformation and, consequently, the chemical behavior of this compound. The molecule can exist in a keto-enol tautomeric equilibrium. In the enol form, a strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the amide carbonyl oxygen, creating a stable six-membered ring-like structure. The presence of the electron-withdrawing trifluoromethyl group generally favors the enol tautomer.

Keto-Enol Tautomerism and Intramolecular Hydrogen Bonding

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure, Energetics, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.govresearchgate.net For 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide, these calculations would be used to:

Determine the optimized molecular geometry: This involves finding the lowest energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Analyze the electronic structure: This includes mapping the electron density distribution, identifying the locations of highest and lowest electron density, and calculating the molecular electrostatic potential (MEP). The MEP is crucial for understanding intermolecular interactions.

Calculate energetic properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO gap is an important indicator of a molecule's chemical reactivity and stability. researchgate.net

Predict thermodynamic properties: Enthalpies of formation and Gibbs free energies could be calculated, providing insights into the compound's stability and the feasibility of its formation.

While no specific studies on this compound are available, the application of DFT methods to similar molecules is a common practice in chemical research. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov An MD simulation for this compound would offer a dynamic perspective on its behavior, which is not captured by static quantum chemical calculations. Key applications include:

Conformational Analysis: The trifluoro-oxo-butyramide and tolyl-amide portions of the molecule have rotatable bonds. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. nih.govnih.gov

Solvent Effects: The behavior of a molecule can change significantly in different solvents. MD simulations can explicitly model the interactions between this compound and various solvent molecules, revealing how the solvent influences its conformation and dynamics. researchgate.net This is particularly important for understanding its behavior in biological systems or in solution-phase reactions.

These simulations provide a bridge between the static picture of a single molecule and its behavior in a more realistic, dynamic environment.

Theoretical Modeling of Reaction Pathways and Transition State Characterization

Theoretical modeling is essential for elucidating the mechanisms of chemical reactions. By applying quantum chemical methods, it is possible to map out the entire energy landscape of a reaction involving this compound. This would involve:

Identifying Reactants, Products, and Intermediates: The structures and energies of all species involved in a potential reaction would be calculated.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate. Its structure and energy determine the activation energy of the reaction, which is a key factor in reaction kinetics.

Calculating Reaction Energetics: By comparing the energies of reactants, transition states, and products, a detailed energy profile for the reaction pathway can be constructed. This allows for the determination of whether a reaction is energetically favorable and what the rate-determining step is.

Although no specific reaction pathways for this compound have been theoretically modeled in the literature, this approach is widely used to understand reaction mechanisms in organic chemistry.

Prediction of Spectroscopic Parameters (NMR, IR, Mass Spectrometry) for Structural Assignment

Computational methods are frequently used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to aid in the assignment of peaks and confirm the molecular structure. For fluorinated compounds, predicting 19F NMR shifts is also a powerful tool.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemistry. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, the presence of specific functional groups can be confirmed.

Mass Spectrometry: While direct prediction of mass spectra is complex, theoretical calculations can help to understand fragmentation patterns observed in electron impact mass spectrometry (EI-MS) by calculating the relative stabilities of potential fragment ions.

The table below illustrates the type of data that would be generated from such computational predictions. Note that these are hypothetical values for illustrative purposes, as no published data exists for this specific compound.

Spectroscopic ParameterPredicted Value (Hypothetical)
¹H NMR Chemical Shift (ppm)
-CH₃2.1 - 2.3
-CH₂-3.8 - 4.0
Aromatic-H7.0 - 7.5
N-H9.5 - 10.0
¹³C NMR Chemical Shift (ppm)
-CF₃115 - 125 (quartet)
C=O (keto)190 - 200 (quartet)
C=O (amide)160 - 165
IR Frequencies (cm⁻¹)
N-H Stretch~3300
C=O Stretch (amide)~1680
C=O Stretch (keto)~1720
C-F Stretch~1100-1300

In Silico Design of Novel Derivatives with Tailored Reactivity Profiles

In silico (computer-based) design is a modern approach in chemistry to develop new molecules with desired properties, often used in drug discovery and materials science. Starting with the core structure of this compound, new derivatives could be designed by:

Modifying Functional Groups: Introducing different substituents on the tolyl ring or altering the trifluoromethyl group could systematically change the electronic and steric properties of the molecule.

Screening for Desired Properties: A library of virtual derivatives could be created and computationally screened for properties such as enhanced reactivity, improved stability, or specific binding affinities to a biological target.

Predicting Reactivity: Quantum chemical descriptors (like the HOMO-LUMO gap and MEP) for each designed derivative would be calculated to predict their reactivity profiles without the need for synthesis and experimental testing of every compound.

This approach accelerates the discovery of new compounds with tailored functionalities by focusing experimental efforts on the most promising candidates identified through computation.

Advanced Applications of 4,4,4 Trifluoro 3 Oxo N M Tolyl Butyramide in Chemical Sciences

Development of Chemical Probes and Analytical Tools for Research Investigations

Further research in specialized chemical databases or future publications may be required to obtain the specific information needed to address the advanced applications of 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide.

Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) would be a critical technique for confirming the elemental composition of 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide. By providing a highly accurate mass measurement, HRMS could verify the molecular formula, C11H10F3NO2. Furthermore, analysis of the fragmentation patterns under different ionization conditions would help to elucidate the structure by identifying characteristic fragments, such as the loss of the trifluoromethyl group or cleavage of the amide bond. However, specific experimental data and fragmentation tables for this compound are not available in the reviewed literature.

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural analysis.

¹H NMR would be expected to show distinct signals for the aromatic protons of the m-tolyl group, the methyl group on the tolyl ring, the methylene (B1212753) protons adjacent to the carbonyl groups, and the amide proton. The chemical shifts and coupling patterns would provide information about their chemical environment and connectivity.

¹³C NMR would reveal the number of unique carbon environments, including the trifluoromethyl carbon, the two carbonyl carbons, the methylene carbon, and the carbons of the m-tolyl ring.

¹⁹F NMR is particularly important for fluorinated compounds and would show a characteristic signal for the CF3 group, providing information about its electronic environment.

Without experimental data, a table of expected chemical shifts cannot be accurately generated.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule based on their vibrational modes. For this compound, characteristic vibrational bands would be expected for the N-H stretching of the amide, C=O stretching of the ketone and amide carbonyls, C-F stretching of the trifluoromethyl group, and various vibrations associated with the aromatic ring. While general frequency ranges for these functional groups are known, specific experimental spectra for this compound have not been published.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation of Isomers

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities. The choice between HPLC and GC would depend on the compound's volatility and thermal stability. These techniques would provide data on the retention time of the compound under specific conditions (e.g., column type, mobile/gas phase, temperature), which is useful for identification and quantification. However, no specific methods or chromatograms for this compound have been documented in the searched sources.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.